molecular formula C5H13ClN2O B1520354 2-Amino-2-methylbutanamide hydrochloride CAS No. 18305-22-1

2-Amino-2-methylbutanamide hydrochloride

Cat. No. B1520354
CAS RN: 18305-22-1
M. Wt: 152.62 g/mol
InChI Key: ZDJHPGWBCWUHDX-UHFFFAOYSA-N
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Description

2-Amino-2-methylbutanamide hydrochloride is a synthetic compound . It has a molecular weight of 152.62 .


Synthesis Analysis

The synthesis of 2-Amino-2-methylbutanamide hydrochloride has been described in several patents . One method involves using L-threonine as an initial raw material, preparing L-2-aminobutyric acid by using a biotransformation method, and then performing esterification and ammonolysis reaction to obtain the target compound . Another method involves ammoniation on methyl 2-bromobutyrate in a methanol-ammonia solution and anhydrous isopropyl alcohol to generate DL-2-aminobutanamide .


Molecular Structure Analysis

The molecular formula of 2-Amino-2-methylbutanamide hydrochloride is C5H13ClN2O . The InChI code is 1S/C5H12N2O.ClH/c1-3-4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H .


Chemical Reactions Analysis

Amides, such as 2-Amino-2-methylbutanamide hydrochloride, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .


Physical And Chemical Properties Analysis

2-Amino-2-methylbutanamide hydrochloride is a solid at room temperature . It has a molecular weight of 152.62 .

Scientific Research Applications

Ehrlich Pathway and Fermented Foods Analysis

The study by Matheis, Granvogl, and Schieberle (2016) explored the Ehrlich pathway, a biochemical process involving the conversion of amino acids into alcohols, acids, and esters by microbial enzymes. This research focused on the enzymatic degradation of l-isoleucine, leading to the formation of various metabolites, including 2-methylbutanal and 2-methylbutanol, in fermented foods. The findings highlighted the enantiomeric distribution of these metabolites, offering insights into the underlying mechanisms of the Ehrlich degradation process and its impact on food flavor and aroma profiles (Matheis, Granvogl, & Schieberle, 2016).

Microbial Metabolite Production

In another study, Beck, Hansen, and Lauritsen (2002) characterized the metabolite production of Staphylococcus xylosus, revealing the formation of various compounds, including 2-methylpropanal and 2-methylbutanal, derived from branched-chain amino acid catabolism. This research provided valuable information on the kinetics of branched-chain aldehyde oxidation and highlighted the potential role of these metabolic processes in the flavor development of fermented products (Beck, Hansen, & Lauritsen, 2002).

Biofuel Production

Bastian et al. (2011) demonstrated the potential of engineered enzymes for biofuel production, specifically targeting the synthesis of 2-methylpropan-1-ol (isobutanol) from glucose using a modified amino acid pathway in Escherichia coli. This study highlighted the importance of cofactor balance and enzyme engineering in achieving efficient biofuel production under anaerobic conditions, offering a promising approach for sustainable energy solutions (Bastian et al., 2011).

Anticonvulsant and Pain-Attenuating Properties

King et al. (2011) investigated primary amino acid derivatives, including (R)-N'-benzyl 2-amino-3-methylbutanamide, for their anticonvulsant and pain-attenuating properties. This research demonstrated the potential of specific structural modifications at the 4'-N'-benzylamide site to enhance anticonvulsant activities, suggesting a novel class of compounds for therapeutic applications (King et al., 2011).

Safety and Hazards

The safety information for 2-Amino-2-methylbutanamide hydrochloride indicates that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-2-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-3-5(2,7)4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJHPGWBCWUHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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